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Compound of Interest

Compound Name: Dhodh-IN-26

Cat. No.: B12381483

The following tables summarize the SAR data for distinct classes of DHODH inhibitors,
providing insights into how structural modifications influence their inhibitory potency.

Acrylamide-Based DHODH Inhibitors

A series of acrylamide derivatives has been investigated for their potential as DHODH inhibitors
for the treatment of rheumatoid arthritis.[2] The core structure consists of a phenyl group and a
benzoic acid moiety linked by a 2-methyl-acrylamide.[2] Systematic modifications of these
components have revealed key structural requirements for potent inhibition.[2]
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Compound R1 R2 R3 R4 IC50 (pM)
11 H H H H 0.894
12 4-CF3 H H H 0.891
14 4-OMe H H H 0.561
15 4-tBu H H H 0.963
19 3-Cl 4-Cl H H 0.443
21 3-Cl 5-Cl H H 0.812

2,3-dihydro-
\multicolumn{ i Y

22 1H-inden-5- H H 0.252
2Kc
yl}
_ }5,6,7,8-
\multicolumn{
23 2 tetrahydronap H H 0.115
c
hthalen-2-yl}
\multicolumn{  H{Naphthalen-
42 Me 5-F 0.041
2}{c 2-yl}
\multicolumn{  }{Naphthalen-
53 Cl 5-F 0.044
2Hc 2-yl}
\multicolumn{  H{Naphthalen-
54 Br 5-F 0.032
2}{c 2-yl}

Table 1. SAR of Acrylamide-Based DHODH Inhibitors. Data sourced from[2].

The data indicates that replacing the phenyl group with larger hydrophobic moieties, such as a
naphthyl group, significantly improves inhibitory activity.[2] Furthermore, the introduction of
small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide and
a fluoro group at the 5-position of the benzoic acid enhances potency.[2]

Pyrimidone-Based PfDHODH Inhibitors

A series of pyrimidone derivatives have been identified as novel inhibitors of Plasmodium
falciparum DHODH (PfDHODH), a critical enzyme for the parasite's survival.[3] The SAR
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studies focused on modifications of the pyrimidone core.

IC50 against IC50 against
Compound R
PfDHODH (nM) hDHODH (pM)
17 Propyl - >10
18 Cyclopropyl - >10
20 Naphthalen-2-yl 70 >10
2,3-Dihydro-1H-inden-
21 - >10
5-yl
Naphthalen-2-yl
24 P Y - >10
(propyl)
Naphthalen-2-yl
25 P y - >10
(cyclopropyl)
Naphthalen-2-yl
26 P Y 23 >10

(amino)

Table 2: SAR of Pyrimidone-Based PfDHODH Inhibitors. Data sourced from([3].

The most potent compound in this series, compound 26, exhibited an IC50 of 23 nM against
PfDHODH and showed high selectivity over the human isoform (hDHODH).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DHODH inhibitors
are provided below.

DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye
2,6-dichloroindophenol (DCIP).[4][5]

Materials:
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e Recombinant human DHODH

e Reaction buffer: 50 mM Tris-HCI (pH 8.0), 150 mM KCI, 0.05% Triton X-100[5]
e Coenzyme Q10 (100 uM)[5]

« DCIP (200 uM)[5]

e Dihydroorotic acid (DHO) (500 uM)[5]

e Test compounds

e Microplate reader

Protocol:

e Pre-incubate the recombinant human DHODH with the test compound at various
concentrations in the reaction buffer containing coenzyme Q10 and DCIP for 30 minutes at
25°C.[5]

« Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.[5]

» Monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][5]
The rate of DCIP reduction is proportional to DHODH activity.

o Calculate the percentage of inhibition for each compound concentration relative to a control
without the inhibitor.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell Proliferation Assay (MTS/CCK-8)

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[4]

[6]
Materials:

e Cancer cell lines (e.g., ESCC or CRC cells)[7]
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Cell culture medium and supplements

96-well plates

Test compounds

MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[4]

Microplate reader

Protocol:

Seed the cells into 96-well plates at a predetermined density (e.g., 1500 cells/well) and allow
them to adhere for 12-24 hours.[4][6]

o Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 72 hours).[8]

e Add the MTS or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[4][6]

o Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a
microplate reader.[4] The absorbance is proportional to the number of viable cells.

o Calculate the percentage of cell growth inhibition for each compound concentration relative
to a vehicle-treated control.

o Determine the EC50 or IC50 value by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts in DHODH inhibition and drug discovery.
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Caption: De Novo Pyrimidine Biosynthesis Pathway.
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Caption: DHODH Inhibitor Discovery Workflow.
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Caption: DHODH Inhibitor Pharmacophore Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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